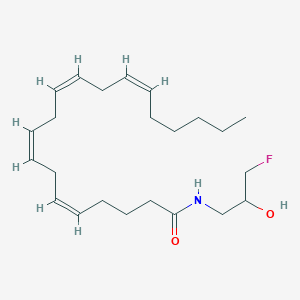

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

Description

IUPAC Naming and Synonyms

The IUPAC name reflects the compound’s stereochemistry and substituents:

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₈FNO₂ |

| Molecular Weight | 379.6 g/mol |

| CAS Number | 1428445-15-1 |

| SMILES | CCCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)NCC(CF)O |

| InChIKey | GATCEMOYCMSXRC-BSEOOTKBSA-N |

The structure comprises:

Structural Features and Fluorine Substitution

The fluorine atom at the 3-position of the hydroxypropyl group enhances solubility and stability while enabling 19F NMR detection. This substitution minimally disrupts the natural binding interactions of AEA, ensuring compatibility with FAAH’s active site.

Relevance in Fatty Acid Amide Chemistry

Role in FAAH Enzymatic Assays

ARN1203 serves as a substrate for FAAH, which hydrolyzes it into arachidonic acid and 1-amino-3-fluoro-propan-2-ol (Fig. 1). The reaction’s progress is monitored via 19F NMR, where distinct signals correspond to the substrate (S) and product (P).

| Parameter | Value |

|---|---|

| Km (FAAH) | 29 µM |

| Reaction Time (in vitro) | 2.5–24 hours |

| Detection Method | 19F NMR |

Fig. 1 : Hydrolysis of ARN1203 by FAAH.

Left: Substrate (S) and product (P) signals in 19F NMR spectra. Right: Enzymatic cleavage releases arachidonic acid and 1-amino-3-fluoro-propan-2-ol.

Advantages Over Non-Fluorinated Substrates

The fluorine atom provides:

Applications in Drug Discovery

ARN1203 is used to screen for FAAH inhibitors, which elevate endocannabinoid levels by blocking their degradation. Key applications include:

- High-throughput screening of small-molecule libraries.

- In-cell assays to assess inhibitor efficacy in intact mammalian cells.

Overview of Biological and Chemical Significance

Endocannabinoid System Interactions

ARN1203’s structural similarity to AEA allows it to interact with FAAH, a serine hydrolase critical for terminating anandamide signaling. FAAH inhibition is a therapeutic strategy for modulating pain, anxiety, and inflammation.

Mechanistic Insights from n-FABS Assays

The n-FABS method using ARN1203 has revealed:

Implications for Lipid Metabolism

Studies with ARN1203 have elucidated:

- FAAH’s substrate selectivity : The enzyme preferentially hydrolyzes polyunsaturated fatty acid amides.

- Metabolic stability : Fluorinated analogs resist rapid degradation, enabling prolonged assay durations.

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPSZMYVPAPSRW-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348135 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428445-15-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Procedure

-

Arachidonic Acid Activation :

Arachidonic acid (75 mg, 0.33 mmol) is dissolved in dry dichloromethane (2 mL) under nitrogen. Oxalyl chloride (55 μL, 0.66 mmol) and catalytic DMF (1 μL) are added at 0°C to form the acyl chloride. The mixture is stirred for 3 hours, followed by solvent evaporation under reduced pressure. -

Amidation Reaction :

The crude acyl chloride is reacted with 3-amino-1,1,1-trifluoropropan-2-ol (55 mg, 0.43 mmol) in the presence of triethylamine (70 μL, 0.49 mmol) in dichloromethane at 0°C. After overnight stirring, the reaction is quenched with 2N HCl (15 mL), and the organic layer is extracted, dried (Na₂SO₄), and concentrated. -

Purification :

The residue is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a colorless oil. Reported yields range from 60–75%, though exact figures are omitted in public disclosures.

Table 1: Reaction Conditions for Acyl Chloride Method

| Parameter | Value |

|---|---|

| Arachidonic acid | 0.33 mmol |

| Oxalyl chloride | 0.66 mmol |

| Solvent | Dry CH₂Cl₂ |

| Temperature | 0°C → room temperature |

| Reaction time | 3 h (activation) + 12 h (amide) |

| Purification | Silica gel chromatography |

Deuterated Analog Synthesis for Quantitation

To address quantification challenges in biological matrices, tetra-deuterated analogs have been synthesized using 2-aminoethyl dihydrogen phosphate-1,1,2,2-d₄. While this method focuses on phospho-anandamide derivatives, the deuterium labeling strategy is adaptable to the target compound:

-

Deuterated Amine Preparation :

2-Aminoethyl dihydrogen phosphate-1,1,2,2-d₄ is reacted with arachidonic acid’s activated ester (e.g., N-hydroxysuccinimide ester) in anhydrous THF. -

Fluorine Introduction :

Post-amidation, the hydroxyl group is fluorinated using diethylaminosulfur trifluoride (DAST) under controlled conditions.

Key Insight : Deuterated standards enable precise LC-MS/MS quantification in FAAH activity assays, mitigating matrix effects and ionization variability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (150 × 4.6 mm, 3 μm).

-

Mobile phase : Gradient of acetonitrile/water (0.1% formic acid).

Table 2: Spectral Data Summary

Chemical Reactions Analysis

Types of Reactions

ARN1203 undergoes several types of chemical reactions, including:

Oxidation: Where it can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Reducing agents: Like lithium aluminum hydride for reduction reactions.

Substitution reagents: Including nucleophiles for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .

Scientific Research Applications

ARN1203 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study fluorination reactions and their effects on molecular properties.

Medicine: Explored for potential therapeutic applications due to its interaction with cannabinoid receptors.

Industry: Utilized in the development of new fluorinated compounds with improved stability and bioactivity.

Mechanism of Action

ARN1203 exerts its effects primarily through its interaction with fatty acid amide hydrolase. The fluorinated analog serves as a substrate for this enzyme, leading to the production of fluorinated metabolites. This interaction can modulate the activity of cannabinoid receptors and influence various physiological processes .

Comparison with Similar Compounds

Potential Therapeutic Implications

The fluorine substitution may confer advantages over natural endocannabinoids:

- Enhanced Bioavailability: Increased lipophilicity from fluorine could improve blood-brain barrier penetration .

- Prolonged Half-Life: Resistance to FAAH may extend duration of action, as demonstrated in hydrolysis-resistant analogs .

- Selective Receptor Modulation: Fluorine’s steric effects might fine-tune receptor interactions, reducing off-target effects.

Biological Activity

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound has garnered attention due to its potential therapeutic applications and biological activities mediated primarily through cannabinoid receptors. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C23H38FNO

- Molecular Weight : 379.6 g/mol

- IUPAC Name : this compound

- CAS Number : 1428445-15-1

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors (CB1 and CB2). Activation of these G protein-coupled receptors leads to various intracellular signaling cascades that influence numerous physiological processes:

- CB1 Receptor Activation : Predominantly found in the central nervous system (CNS), CB1 receptor activation is associated with modulation of neurotransmitter release and neuroprotection.

- CB2 Receptor Activation : Primarily located in the immune system, CB2 receptor activation plays a role in anti-inflammatory responses and immune modulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Analgesic Properties : Studies have shown that this compound can reduce pain perception through its action on CB1 receptors in the CNS.

- Anti-inflammatory Effects : By activating CB2 receptors, it may help in reducing inflammation in various models of inflammatory diseases.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter release suggests potential applications in neurodegenerative disorders.

Case Studies

- Pain Management in Animal Models : A study demonstrated that administration of this compound significantly reduced nociceptive behavior in rodent models of acute and chronic pain .

- Inflammation Reduction : In a murine model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores .

Research Findings

Q & A

Basic: What methodological strategies are recommended for synthesizing (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide with high purity?

Answer:

- Reaction Optimization : Adjust reaction parameters such as temperature (e.g., 25–60°C), solvent polarity (e.g., dichloromethane vs. tetrahydrofuran), and stoichiometric ratios of reagents. For example, analogs like UCM707 were synthesized via amidation under anhydrous conditions .

- Purification : Use column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the compound. Similar methods achieved >95% purity for structurally related amides .

- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 210–254 nm) and structural integrity via -/-NMR (e.g., characteristic olefinic proton signals at δ 5.3–5.4 ppm) .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data for this compound?

Answer:

- Spectral Benchmarking : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory [DFT] for -NMR chemical shifts). For example, deuterated analogs (e.g., CAS 946524-40-9) were validated via isotopic shifts in NMR .

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers, particularly for the polyunsaturated backbone .

- Controlled Degradation Studies : Expose the compound to stressors (heat, light) to identify degradation products that may explain spectral anomalies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats due to acute oral toxicity (H302) and skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation) .

- Incompatibility Management : Store away from acids, bases, and oxidizing agents to prevent hazardous reactions (e.g., methanol generation upon water contact) .

Advanced: How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

Answer:

-

Accelerated Stability Testing :

-

Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage conditions (-20°C) .

Advanced: What approaches are suitable for evaluating the compound’s ecological impact given limited toxicity data?

Answer:

- Read-Across Analysis : Extrapolate bioaccumulation (logP), biodegradation (OECD 301), and aquatic toxicity (Daphnia magna EC50) from structurally similar compounds (e.g., N-(2-hydroxyethyl) analogs) .

- In Silico Prediction : Use tools like ECOSAR or EPI Suite to estimate persistence (t1/2), bioaccumulation potential (BCF), and toxicity thresholds .

- Microcosm Studies : Simulate environmental exposure in soil/water systems to measure mobility and microbial degradation .

Basic: How can researchers validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to targets like cannabinoid receptors, as done for analogs in pharmacological studies .

- Molecular Docking : Perform computational modeling (AutoDock Vina) to predict binding modes, leveraging the fluorinated hydroxypropyl group’s polarity for target engagement .

- Functional Studies : Measure downstream signaling (e.g., cAMP inhibition) in cell lines expressing target receptors .

Advanced: How to address contradictory results in cytotoxicity studies between in vitro and in vivo models?

Answer:

- Metabolite Profiling : Identify species-specific metabolites via LC-MS/MS to explain differential toxicity (e.g., hepatic cytochrome P450 metabolism) .

- Dose Escalation Studies : Compare IC50 values in cell lines (e.g., HepG2) with LD50 in rodents, adjusting for bioavailability differences .

- Toxicogenomics : Analyze transcriptomic changes (RNA-seq) to identify pathways (e.g., oxidative stress) affected in vivo but not in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.